N,O-Didesmethyl Tramadol-d3 Hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-[(1R,2R)-1-hydroxy-2-[(trideuteriomethylamino)methyl]cyclohexyl]phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.ClH/c1-15-10-12-5-2-3-8-14(12,17)11-6-4-7-13(16)9-11;/h4,6-7,9,12,15-17H,2-3,5,8,10H2,1H3;1H/t12-,14+;/m1./s1/i1D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBJHQKEHXABPM-FTKSRVEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCCCC1(C2=CC(=CC=C2)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NC[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261393-89-8 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261393-89-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthetic Strategies and Isotopic Labeling of N,o Didesmethyl Tramadol D3 Hydrochloride
Chemical Synthesis Approaches for N,O-Didesmethyl Tramadol (B15222) Analogues
The synthesis of tramadol and its metabolites, including the N,O-didesmethyl analogue, is well-documented and typically involves multi-step chemical reactions. A common foundational strategy begins with a Mannich reaction involving cyclohexanone, paraformaldehyde, and a suitable amine hydrochloride, such as dimethylamine (B145610) hydrochloride or benzylmethylamine hydrochloride, to produce an aminoketone intermediate. researchgate.netredalyc.org This intermediate is then coupled with an organometallic reagent, frequently a Grignard reagent like (3-methoxyphenyl)magnesium bromide or an organolithium derivative, to form the core structure of tramadol or its analogues. researchgate.netrsc.org
To obtain the various desmethyl metabolites, synthetic chemists employ several strategies:
Precursor-based Synthesis: Analogues can be synthesized by selecting different starting materials. For instance, synthesizing N-desmethyltramadol can involve using 2-(N-benzyl-N-methyl)aminomethylcyclohexanone as the aminoketone intermediate. redalyc.org
Chemical Demethylation: A more direct route to metabolites involves the selective demethylation of tramadol itself. O-demethylation, which removes the methyl group from the methoxy-phenyl group to yield O-desmethyltramadol (M1), can be achieved using various reagents. google.com Patent literature describes processes using diisobutylaluminium hydride or potassium hydroxide (B78521) in ethylene (B1197577) glycol for this purpose. google.comgoogle.com N-demethylation to produce N-desmethyltramadol (M2) is another key transformation. google.com
Sequential Demethylation: The synthesis of N,O-didesmethyltramadol involves the removal of both the O-methyl and one of the N-methyl groups from the parent tramadol molecule. This can be conceptualized as the N-demethylation of O-desmethyltramadol or the O-demethylation of N-desmethyltramadol.
These synthetic routes produce racemic mixtures, which can be resolved into their constituent enantiomers if required. google.com The resulting free base is typically converted to the hydrochloride salt to improve its stability and handling properties. redalyc.org
Deuteration Methodologies for N,O-Didesmethyl Tramadol-d3 Hydrochloride Synthesis
The introduction of deuterium (B1214612) into a molecule is a precise process aimed at creating a stable, non-radioactive isotopologue of the target compound. juniperpublishers.com For this compound, the "d3" designation typically indicates that three hydrogen atoms on one of the methyl groups have been replaced by deuterium. axios-research.comlgcstandards.com
The synthesis of the d3-labeled compound would logically follow the general synthetic pathways for tramadol analogues but incorporate a deuterated reagent at a key step. The most common position for the d3 label in tramadol metabolites is on one of the N-methyl groups. axios-research.com This can be achieved by using a deuterated version of a methylating agent or by starting with a deuterated amine in the initial Mannich reaction. While specific synthesis schemes for N,O-Didesmethyl Tramadol-d3 are proprietary, the general approach involves building the molecular skeleton and then performing the necessary demethylation and deuteration steps.
Common deuteration methods in organic synthesis that could be applied include:
Catalytic Deuteration: Using deuterium gas (D2) with a metal catalyst, such as palladium or platinum, is a standard method for saturating double bonds or replacing specific hydrogens. juniperpublishers.com
Deuterated Reagents: The use of deuterated building blocks is a highly specific method. For instance, a deuterated methyl iodide (CD3I) could be used in a methylation step, or a deuterated amine could be used in the initial Mannich reaction.
Following the introduction of the deuterium label, the precursor would undergo the final demethylation step (e.g., O-demethylation) to yield the target N,O-Didesmethyl Tramadol-d3, which is then converted to its hydrochloride salt.
The placement of deuterium atoms is not arbitrary; it is a strategic decision based on the compound's known metabolic pathways. juniperpublishers.comnih.gov Tramadol is primarily metabolized in the liver via two major pathways:
O-demethylation to O-desmethyltramadol (M1), catalyzed mainly by the CYP2D6 enzyme. nih.gov
N-demethylation to N-desmethyltramadol (M2), catalyzed by CYP2B6 and CYP3A4 enzymes. nih.gov
Further metabolism leads to secondary metabolites, including N,O-didesmethyltramadol (M5). researchgate.netnih.gov
The strategic placement of a deuterium label leverages the kinetic isotope effect (KIE) . nih.gov A carbon-deuterium (C-D) bond is significantly stronger (6 to 10 times more stable) than a carbon-hydrogen (C-H) bond. juniperpublishers.com Consequently, metabolic reactions that involve the cleavage of this bond proceed at a slower rate. nih.gov
By placing the d3 label on the N-methyl group, the rate of N-demethylation is reduced. researchgate.net This has two primary applications:
Metabolic Stability Studies: Researchers can use deuterated analogues to investigate the mechanisms of drug metabolism. By comparing the metabolic profile of the deuterated versus the non-deuterated compound, the role and rate of specific metabolic pathways can be elucidated. researchgate.netjuniperpublishers.com
Internal Standards for Quantification: In mass spectrometry-based analytical methods (LC-MS or GC-MS), deuterated compounds are ideal internal standards. cerilliant.com N,O-Didesmethyl Tramadol-d3 has a higher mass than its natural counterpart but exhibits nearly identical chemical and physical properties, such as chromatographic retention time and ionization efficiency. nih.gov This allows it to be added to a biological sample at a known concentration to correct for variations in sample preparation and instrument response, enabling highly accurate quantification of the target analyte. chemie-brunschwig.ch
Isotopic Purity and Chemical Characterization of Deuterated Standards for Research
For a deuterated compound to be effective as a research standard, its chemical and isotopic purity must be rigorously confirmed. acanthusresearch.comchemie-brunschwig.ch Manufacturers provide a Certificate of Analysis (CoA) that details the results of these characterization tests. cerilliant.com
Isotopic Purity refers to the percentage of the compound's molecules that contain the desired number of deuterium atoms. It is a critical parameter, as low isotopic purity can interfere with analytical measurements. nih.gov High-resolution mass spectrometry (HRMS) is the primary technique used to determine isotopic purity. nih.govresearchgate.net By analyzing the relative abundances of the ion signals corresponding to the unlabeled (d0), and various deuterated (d1, d2, d3, etc.) versions of the molecule, a precise isotopic distribution can be calculated. researchgate.net
Chemical Purity is the percentage of the material that is the desired chemical compound, irrespective of its isotopic composition. It is typically assessed using techniques like High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC). lgcstandards.comresearchgate.net
Structural Confirmation is performed to ensure the deuterium atoms are in the correct location within the molecule. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose, as the absence of a signal at a specific chemical shift in the ¹H NMR spectrum, or the presence of a characteristic signal in the ²H NMR spectrum, can confirm the site of deuteration.
The table below summarizes the typical characterization data for a commercially available N,O-Didesmethyl Tramadol-d3 standard.
Data compiled from publicly available information for similar deuterated standards. lgcstandards.com
Table of Compounds
Metabolic Formation and Enzymatic Pathways of N,o Didesmethyl Tramadol
Primary and Secondary Demethylation Pathways of Tramadol (B15222) Leading to N,O-Didesmethyl Tramadol (M5)
The biotransformation of tramadol into N,O-Didesmethyl Tramadol (M5) is not a direct process but occurs via two main secondary demethylation pathways involving primary metabolites. researchgate.net Tramadol first undergoes primary demethylation to form either O-desmethyltramadol (M1) or N-desmethyltramadol (M2). nih.govresearchgate.net
These two primary pathways are:
O-demethylation to M1 : The removal of a methyl group from the phenolic oxygen of tramadol yields O-desmethyltramadol (M1). nih.gov This metabolite can then undergo a secondary N-demethylation reaction, where a methyl group is removed from the nitrogen atom, to form N,O-didesmethyltramadol (M5). researchgate.net
N-demethylation to M2 : Alternatively, the removal of a methyl group from the nitrogen atom of tramadol produces N-desmethyltramadol (M2). nih.govunibe.ch This primary metabolite then undergoes a secondary O-demethylation reaction, where the phenolic methyl group is cleaved, also resulting in the formation of M5. researchgate.nethmdb.ca
Therefore, M1 and M2 act as direct precursors to M5. nih.govfrontiersin.org While M5 is generally formed in smaller quantities compared to the primary metabolites M1 and M2, its presence is indicative of these sequential metabolic steps. nih.govresearchgate.net
Cytochrome P450 (CYP) Isoenzyme Contributions to N,O-Didesmethylation
The formation of M5 is entirely dependent on the activity of the cytochrome P450 (CYP) enzyme system, a superfamily of enzymes responsible for the metabolism of a vast number of drugs. researchgate.netresearchgate.net Specific isoenzymes are responsible for each step in the cascade leading from tramadol to M5.
The CYP2D6 isoenzyme plays a critical and dual role in the formation of N,O-didesmethyltramadol. nih.govmdpi.com Firstly, CYP2D6 is the primary enzyme responsible for the O-demethylation of tramadol to its pharmacologically active metabolite, O-desmethyltramadol (M1). researchgate.netnih.gov Secondly, CYP2D6 catalyzes the O-demethylation of N-desmethyltramadol (M2) to form M5. researchgate.nethmdb.ca
The activity of CYP2D6 is subject to significant genetic polymorphism, leading to distinct patient phenotypes such as poor, intermediate, extensive, and ultra-rapid metabolizers. nih.govdrugbank.com This genetic variability directly impacts the formation of M5. nih.gov Studies have shown that individuals who are CYP2D6 poor metabolizers have markedly reduced plasma concentrations of both M1 and M5, as both pathways leading to M5 are impaired. nih.govnih.gov In these individuals, the metabolic profile shifts towards the N-demethylation pathway, resulting in higher levels of M2 but very low levels of the subsequent M5 metabolite. nih.gov
The isoenzymes CYP2B6 and CYP3A4 are central to the N-demethylation pathways within the tramadol metabolic cascade. researchgate.netnih.gov They are primarily responsible for the conversion of the parent drug, tramadol, into its N-desmethyltramadol (M2) metabolite. nih.govnih.govunibe.ch This M2 metabolite is a direct precursor for M5 formation via the action of CYP2D6. researchgate.net
Table 1: Key CYP Enzymes in the Formation Pathway of N,O-Didesmethyl Tramadol (M5)
| Metabolic Step | Precursor | Product | Primary Enzyme(s) Involved |
| Pathway 1 | |||
| Primary O-demethylation | Tramadol | O-desmethyltramadol (M1) | CYP2D6 researchgate.netnih.gov |
| Secondary N-demethylation | O-desmethyltramadol (M1) | N,O-didesmethyltramadol (M5) | CYP3A4, CYP2B6 researchgate.netmdpi.com |
| Pathway 2 | |||
| Primary N-demethylation | Tramadol | N-desmethyltramadol (M2) | CYP2B6, CYP3A4 nih.govnih.gov |
| Secondary O-demethylation | N-desmethyltramadol (M2) | N,O-didesmethyltramadol (M5) | CYP2D6 researchgate.nethmdb.ca |
In Vitro Metabolic Stability Studies of Tramadol and its Precursors to N,O-Didesmethyl Tramadol in Liver Microsomes
In vitro studies using human liver microsomes have been instrumental in elucidating the metabolic pathways of tramadol. nih.govnih.gov These preparations contain a high concentration of CYP enzymes and allow for the detailed study of metabolic reactions in a controlled environment. nih.gov
Studies have confirmed that human liver microsomes catalyze the NADPH-dependent metabolism of tramadol to its primary metabolites, M1 and M2, and to a lesser extent, the secondary metabolite M5. nih.govresearchgate.net In these systems, M5 typically comprises less than 3% of the total tramadol metabolism, confirming its status as a minor metabolite. nih.govresearchgate.net
Kinetic analyses have revealed that multiple enzymes are involved. The formation of M1 (a precursor to M5) by CYP2D6 is a high-affinity reaction, whereas the formation of M2 (the other precursor to M5) by CYP2B6 and CYP3A4 is a lower-affinity process. nih.gov This difference in enzyme affinity can influence the predominant pathway and, consequently, the rate of M5 formation.
Table 2: Michaelis-Menten Constants (Km) for Primary Tramadol Metabolism in Human Liver Microsomes
| Metabolic Reaction | Product | Catalyzing Enzyme(s) | Apparent Km (μM) |
| Tramadol O-demethylation | O-desmethyltramadol (M1) | CYP2D6 | 116 nih.gov |
| Tramadol N-demethylation | N-desmethyltramadol (M2) | CYP2B6 / CYP3A4 | 1021 nih.gov |
A lower Km value indicates a higher affinity of the enzyme for the substrate.
Species-Specific Metabolic Profiles of Tramadol and N,O-Didesmethyl Tramadol in Animal Models
Significant species-specific differences exist in the metabolism of tramadol, which directly affects the production of its metabolites, including M5. jscimedcentral.com These variations are primarily due to differences in the expression and activity of CYP450 isoenzymes across species. researchgate.net
For example, in dogs, the formation of M1 is slower compared to cats but faster than in humans. nih.gov However, the formation of the M2 metabolite is substantially faster in dogs than in both cats and humans. nih.gov This metabolic preference for the N-demethylation pathway in dogs means that M2 is a more abundant precursor than M1, which would alter the primary route to M5 formation compared to humans. The specific canine enzymes responsible are CYP2D15 (for O-demethylation) and CYP2B11/CYP3A12 (for N-demethylation). researchgate.netnih.gov
In rats, tramadol clearance to M1 is also slower compared to humans, suggesting that, like dogs, their metabolic profile differs and would lead to a different M5 production profile. jscimedcentral.com These inter-species differences are crucial when extrapolating data from animal models to human pharmacokinetics.
Table 3: Comparative Metabolite Formation in Liver Microsomes from Different Species
| Species | M1 (O-desmethyltramadol) Formation Rate | M2 (N-desmethyltramadol) Formation Rate | Primary CYPs for M1/M2 Formation |
| Human | Baseline | Baseline | CYP2D6 / CYP2B6, CYP3A4 nih.govnih.gov |
| Dog | 7-fold faster than human | 19-fold faster than human | CYP2D15 / CYP2B11, CYP3A12 nih.gov |
| Cat | 3.9-fold faster than dog | 4.8-fold slower than dog | Not specified in detail nih.gov |
Pharmacological Characterization and Receptor Interactions of N,o Didesmethyl Tramadol
In Vitro Receptor Binding Assays for Mu-Opioid Receptor Affinity of N,O-Didesmethyl Tramadol (B15222)
N,O-Didesmethyl tramadol, also known as M5, is an active metabolite of the analgesic drug tramadol. wikipedia.org Its pharmacological activity is significantly defined by its interaction with the mu-opioid receptor (MOR). In vitro binding assays are essential for quantifying this interaction, typically by determining the equilibrium dissociation constant (Ki), where a lower value indicates higher binding affinity.
Studies utilizing cloned human mu-opioid receptors expressed in Chinese hamster ovary (CHO) cells have determined the affinity of tramadol and its metabolites. These assays reveal that N,O-didesmethyl tramadol possesses a notable affinity for the mu-opioid receptor. One such study reported a Ki value of 100 nM for (+/-)-M5, indicating its capacity to bind to this receptor. nih.govresearchgate.net Another source reports a Ki value of approximately 24-fold greater than that of tramadol, highlighting its enhanced affinity relative to the parent compound. researchgate.net
The following table presents data on the mu-opioid receptor binding affinity for N,O-didesmethyl tramadol.
| Compound | Receptor | Ki Value (nM) |
|---|---|---|
| (+/-)-N,O-Didesmethyl Tramadol (M5) | Human mu-opioid receptor | 100 |
Comparative Pharmacological Activity of N,O-Didesmethyl Tramadol with Parent Tramadol and Other Metabolites (e.g., O-Desmethyltramadol, N-Desmethyltramadol)
The pharmacological profile of N,O-didesmethyl tramadol (M5) is best understood when compared to its parent drug, tramadol, and its other primary metabolites, O-desmethyltramadol (M1) and N-desmethyltramadol (M2). While tramadol itself has a relatively low affinity for the mu-opioid receptor, its analgesic effects are largely mediated through its metabolites, particularly M1. nih.govnih.gov
N,O-didesmethyl tramadol is more potent as a mu-opioid receptor agonist than tramadol itself and the inactive metabolite N-desmethyltramadol. wikipedia.org However, it is significantly less potent than the main active metabolite, O-desmethyltramadol (M1). wikipedia.orgucalgary.ca For context, the metabolite (+)-M1 exhibits the highest affinity for the human mu-opioid receptor with a Ki of 3.4 nM. nih.gov This is substantially stronger than the 100 nM Ki value for (+/-)-M5. nih.gov In contrast, racemic tramadol has a much weaker affinity, with a Ki of 2.4 µM (2400 nM). nih.gov The metabolites (+/-)-M2, (+/-)-M3, and (+/-)-M4 show only very weak affinity (Ki > 10 µM). nih.gov
Functional assays, such as those measuring agonist-induced stimulation of [35S]GTPγS binding, confirm this rank order of activity. These tests revealed agonistic activity for (+)-M1, (-)-M1, and (+/-)-M5, with an order of intrinsic efficacy as follows: (+)-M1 > (+/-)-M5 > (-)-M1. nih.govresearchgate.net
The following table provides a comparative view of the mu-opioid receptor binding affinities.
| Compound | Ki Value |
|---|---|
| (+)-O-Desmethyltramadol (M1) | 3.4 nM |
| (+/-)-N,O-Didesmethyl Tramadol (M5) | 100 nM |
| (-)-O-Desmethyltramadol (M1) | 240 nM |
| (+/-)-Tramadol | 2.4 µM |
| (+/-)-N-Desmethyltramadol (M2) | >10 µM |
Investigation of Non-Opioid Receptor Mediated Mechanisms (if applicable from academic literature)
Tramadol's analgesic effect is attributed to a dual mechanism: a weak opioid effect and a non-opioid mechanism involving the inhibition of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) reuptake. nih.govnih.govyoutube.com This non-opioid action contributes to pain modulation by blocking nociceptive impulses at the spinal level. nih.gov Research has examined whether its metabolites, including N,O-didesmethyl tramadol, also possess this monoaminergic activity.
Unlike the parent compound, the metabolites of tramadol, including O-desmethyltramadol and presumably N,O-didesmethyl tramadol, are generally considered to be inactive or significantly less active as serotonin and norepinephrine reuptake inhibitors. wikipedia.org The monoaminergic component of tramadol's action is primarily attributed to the parent drug itself, with the (+) enantiomer inhibiting serotonin reuptake and the (-) enantiomer inhibiting norepinephrine reuptake. nih.govnih.gov The opioid activity, conversely, stems mainly from the (+)-O-desmethyltramadol (M1) metabolite. nih.govnih.gov Therefore, the current body of academic literature suggests that the pharmacological effects of N,O-didesmethyl tramadol are predominantly, if not exclusively, mediated by its interaction with opioid receptors, with negligible contribution from non-opioid monoamine reuptake inhibition mechanisms.
Pharmacokinetic Disposition of N,o Didesmethyl Tramadol in Pre Clinical Research Models
Absorption, Distribution, and Elimination of N,O-Didesmethyl Tramadol (B15222) in Animal Species (e.g., Greyhounds, Rats)
Following the oral administration of tramadol hydrochloride to greyhounds, N,O-Didesmethyl Tramadol is readily formed and detected in plasma. researchgate.netoup.com In one study, six healthy greyhounds were administered a mean dose of 9.9 mg/kg of tramadol HCl. The resulting mean maximum plasma concentration (Cmax) of N,O-Didesmethyl Tramadol was found to be 237.2 ng/mL, with a wide range of 142.0 to 306.0 ng/mL, indicating significant inter-subject variability. oup.com The mean area-under-the-curve (AUC) for N,O-Didesmethyl Tramadol in this study was 1,013 h·ng/mL. researchgate.net
In rats, particularly in a diabetic model, N,O-Didesmethyl Tramadol has also been quantified in plasma following tramadol administration. A study involving diabetic and control rats showed that plasma concentrations of N,O-Didesmethyl Tramadol reached a plateau approximately 60 minutes after intraperitoneal injection of tramadol. nih.gov Interestingly, there was no significant difference in the AUC of N,O-Didesmethyl Tramadol between the diabetic and control groups. nih.gov The elimination of N,O-Didesmethyl Tramadol, along with its parent compound and other metabolites, is primarily through the kidneys. nih.gov
Plasma and Tissue Distribution Studies of N,O-Didesmethyl Tramadol in Pre-Clinical Models
Specific studies detailing the comprehensive tissue distribution of N,O-Didesmethyl Tramadol are limited. Most research has concentrated on the distribution of tramadol and its primary active metabolite, O-desmethyltramadol (M1). For instance, after oral administration of tramadol to rats and mice, tramadol and M1 were found to distribute to the brain, with tramadol showing a greater propensity to cross the blood-brain barrier than M1. researchgate.netoup.com
While direct tissue distribution data for N,O-Didesmethyl Tramadol is scarce, its presence has been confirmed in various biological matrices. In a study on zebrafish, N,O-Didesmethyl Tramadol (M5) was identified as one of the secondary metabolites of tramadol. spandidos-publications.com Another study in rats that received tramadol intraperitoneally found that N,O-Didesmethyl Tramadol (M5) barely penetrated the cerebrospinal fluid (CSF), likely due to its high polarity. nih.gov Research on postmortem distribution in aviation accident fatalities has shown the presence of tramadol and O-desmethyltramadol in various tissues including the liver, lung, kidney, spleen, muscle, brain, and heart, but specific data for N,O-Didesmethyl Tramadol was not provided. dtic.mil
Half-Life and Clearance Determinations of N,O-Didesmethyl Tramadol in Animal Pharmacokinetic Studies
The terminal half-life (T½) of N,O-Didesmethyl Tramadol has been determined in greyhounds. Following oral administration of tramadol, the geometric mean terminal half-life of N,O-Didesmethyl Tramadol was 3.6 hours. oup.com This was longer than the half-lives of tramadol (1.1 hours), O-desmethyltramadol (1.4 hours), and N-desmethyltramadol (2.3 hours) observed in the same study. researchgate.netoup.com
Specific clearance values for N,O-Didesmethyl Tramadol are not extensively reported in the available literature. However, a study in healthy human volunteers provided renal clearance data for several tramadol metabolites. The renal clearance for N,O-Didesmethyl Tramadol (M5) was reported to be 252.0 ± 91.5 mL/min. bohrium.com While this is human data, it provides an insight into the elimination characteristics of this metabolite.
Interactive Data Table: Pharmacokinetic Parameters of Tramadol and its Metabolites in Greyhounds researchgate.netoup.com
| Compound | Mean Cmax (ng/mL) | Mean AUC (h·ng/mL) | Geometric Mean T½ (hours) |
| Tramadol | 215.7 | 592 | 1.1 |
| O-Desmethyl Tramadol | 5.7 | 16 | 1.4 |
| N-Desmethyl Tramadol | 379.1 | 1,536 | 2.3 |
| N,O-Didesmethyl Tramadol | 237.2 | 1,013 | 3.6 |
Impact of Drug-Drug Interactions on N,O-Didesmethyl Tramadol Pharmacokinetics (e.g., enzyme inhibition/induction studies in animal models or in vitro)
The formation of N,O-Didesmethyl Tramadol is intricately linked to the activity of several cytochrome P450 (CYP) enzymes. It is a secondary metabolite, formed from the primary metabolites of tramadol. O-desmethyltramadol (M1) is metabolized to N,O-Didesmethyl Tramadol by CYP2B6 and CYP3A4. nih.govwikipedia.orgnih.gov Additionally, N-desmethyltramadol (M2) can be metabolized to N,O-Didesmethyl Tramadol by CYP2D6. researchgate.net
Therefore, any drug that inhibits or induces these enzymes has the potential to alter the pharmacokinetic profile of N,O-Didesmethyl Tramadol. For instance, inhibition of CYP2B6 or CYP3A4 would be expected to decrease the formation of N,O-Didesmethyl Tramadol from O-desmethyltramadol. Conversely, induction of these enzymes could potentially increase its formation. Similarly, inhibition of CYP2D6 could reduce the formation of N,O-Didesmethyl Tramadol from N-desmethyltramadol.
In vitro studies using dog liver microsomes have helped to identify the specific canine CYP enzymes responsible for the primary metabolism of tramadol, which indirectly influences the substrate pool for N,O-Didesmethyl Tramadol formation. researchgate.netnih.gov These studies have shown that CYP2D15 is responsible for the formation of O-desmethyltramadol, while CYP2B11 and CYP3A12 are involved in the formation of N-desmethyltramadol. nih.gov
A study in rats investigated the effect of MDMA, an inhibitor of CYP2D6 and CYP3A4, on tramadol metabolism. The study noted that the production of N,O-Didesmethyl Tramadol (M5) was likely blocked due to the inhibition of CYP2D6-mediated O-demethylation of N-desmethyltramadol. researchgate.net This highlights the significant impact that drug-drug interactions can have on the metabolic fate of tramadol and the subsequent formation of its metabolites, including N,O-Didesmethyl Tramadol.
Applications and Future Directions in Chemical and Pharmaceutical Research
Utilization of N,O-Didesmethyl Tramadol-d3 Hydrochloride as a Certified Reference Material (CRM) in Analytical Research
This compound is established as a Certified Reference Material (CRM), a critical component for quality control and assurance in analytical chemistry. As a stable-labeled internal standard, it is indispensable for the precise quantification of its unlabeled counterpart, N,O-Didesmethyl Tramadol (B15222), in various biological matrices. Its primary application is in isotope dilution methods, particularly with mass spectrometry-based techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).
The key advantage of using a deuterated standard like the -d3 variant is that it co-elutes with the unlabeled analyte but is distinguishable by its higher mass. This allows for accurate correction of any analyte loss during sample preparation and variations in instrument response, thereby enhancing the precision and accuracy of quantitative results. This is particularly vital in fields such as clinical toxicology, forensic analysis, and urine drug testing, where definitive identification and quantification are imperative. Several suppliers of certified reference materials provide this compound, underscoring its importance in the analytical and forensic science communities.
Table 1: Applications of N,O-Didesmethyl Tramadol-d3 HCl as a CRM Press Run to view the interactive table.
| Application Area | Analytical Technique | Purpose |
|---|---|---|
| Clinical Toxicology | GC/MS | Quantification of N,O-Didesmethyl Tramadol |
| Forensic Analysis | LC/MS | Internal Standard for Analyte Recovery Correction |
| Urine Drug Testing | LC-MS/MS | Method Validation |
Role in Metabolic Pathway Elucidation and Enzyme Kinetic Studies in Drug Discovery and Development
The study of tramadol's metabolism is complex, involving multiple cytochrome P450 (CYP) enzymes and resulting in several metabolites, each with distinct pharmacological activities. N,O-Didesmethyl Tramadol (also known as M5) is a secondary metabolite formed through the demethylation of primary metabolites O-desmethyltramadol (M1) and N-desmethyltramadol (M2). The enzymes primarily responsible for tramadol metabolism include CYP2D6, CYP2B6, and CYP3A4.
Potential as a Tracer in Mechanistic Studies of Tramadol Metabolism
The "d3" label in this compound signifies that three hydrogen atoms have been replaced by deuterium (B1214612), a stable isotope of hydrogen. This isotopic labeling makes it an ideal tracer for mechanistic studies of tramadol metabolism. When introduced into a biological system, its metabolic fate can be tracked and distinguished from its non-labeled counterparts using mass spectrometry.
This tracer capability is fundamental to isotope dilution analysis, where the labeled compound is used to spike a sample, enabling precise quantification of the unlabeled analyte produced metabolically. Beyond simple quantification, such tracers can be used to investigate the kinetics of metabolite formation and clearance, explore potential drug-drug interactions by observing how co-administered drugs affect metabolite concentrations, and study the stereoselectivity of metabolic pathways. Research has utilized deuterated isotopomers of tramadol to successfully elucidate the structure of new metabolites by tracking how the label is retained or lost during biotransformation.
Development of Novel Analogues or Probes Based on N,O-Didesmethyl Tramadol Scaffold for Receptor Research
N,O-Didesmethyl Tramadol is known to be an active metabolite of tramadol, possessing a higher affinity for the µ-opioid receptor than tramadol itself, although it is less potent than the primary active metabolite, O-desmethyltramadol. This inherent biological activity suggests that the N,O-didesmethyl tramadol chemical structure, or scaffold, could potentially serve as a foundation for designing novel molecules for receptor research.
However, current published research primarily focuses on characterizing the metabolic pathways and pharmacological activity of existing tramadol metabolites. There is limited evidence of studies using the N,O-didesmethyl tramadol scaffold as a starting point for the synthesis of new analogues or molecular probes aimed at exploring receptor binding and function. This represents a potential future direction for research. Designing probes based on this scaffold could help in mapping receptor binding pockets or developing new therapeutic agents with tailored affinities and efficacies for opioid or other receptors.
Advanced Spectroscopic Techniques for Structural Elucidation of N,O-Didesmethyl Tramadol and its Isomers
The structural confirmation of N,O-Didesmethyl Tramadol and its isomers relies heavily on advanced spectroscopic techniques. High-resolution tandem mass spectrometry (HR-MS/MS), often coupled with liquid chromatography (LC), is a cornerstone technology in this area. However, tramadol and its metabolites often produce mass spectra with limited fragmentation, dominated by a single peak from the amine-containing side chain, which can make unambiguous structural determination challenging.
To overcome this, researchers have developed methods involving chemical derivatization prior to LC-HR-MS/MS analysis. This strategy alters the molecule to produce more informative mass spectra, enabling a clearer exposition of the structure. Furthermore, studies using tramadol isotopomers with deuterium labels at specific positions have been instrumental in identifying the location of metabolic modifications, such as hydroxylation on the cyclohexane (B81311) ring.
Table 2: Spectroscopic Techniques for N,O-Didesmethyl Tramadol Analysis Press Run to view the interactive table.
| Technique | Application | Reference Finding |
|---|---|---|
| LC-HR-MS/MS | Identification and quantification of metabolites in biological samples. | Used to identify 25 different tramadol metabolites in human urine. |
| Chemical Derivatization + LC-MS/MS | Enhancing fragmentation to yield more informative mass spectra for structural confirmation. | Improves structural elucidation of tramadol-like compounds with limited fragmentation. |
| NMR Spectroscopy (¹H, ¹³C) | Provides detailed structural information, including atom connectivity and stereochemistry. | Predicted spectra are available, but experimental data for specific metabolites is scarce. |
Integration with Systems Biology and Metabolomics Approaches for Comprehensive Understanding
The study of N,O-Didesmethyl Tramadol and its role in the broader metabolic network of its parent drug is greatly enhanced by systems biology and metabolomics. Untargeted metabolomic analyses, which aim to comprehensively profile all small molecules in a biological sample, are powerful tools for discovering and identifying metabolites, including previously unknown ones.
A key approach in this field is the use of molecular networking. This bioinformatic method clusters molecules with similar tandem mass spectrometry (MS/MS) fragmentation patterns, allowing for the rapid identification of structurally related compounds like a drug and its various metabolites. One study successfully used this approach to create a detailed map of 25 tramadol metabolites from a patient sample, illustrating the complex biotransformation pathways.
Databases such as the Human Metabolome Database (HMDB) are central to these approaches, providing extensive information on metabolites and their involvement in enzymatic reactions and pathways. By integrating data from these high-throughput analytical techniques with computational tools and databases, researchers can move beyond studying a single metabolic step and gain a holistic, systems-level understanding of a drug's disposition in the body.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying N,O-Didesmethyl Tramadol-d3 Hydrochloride in biological matrices?
- Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Use deuterated internal standards (e.g., tramadol-d3) to correct for matrix effects and ionization variability. Optimize parameters:
- Column : C18 reversed-phase (e.g., 2.1 × 50 mm, 1.7 µm particles).
- Mobile phase : Gradient of 0.1% formic acid in water/acetonitrile.
- Detection : Multiple reaction monitoring (MRM) transitions specific to the compound (e.g., m/z 264 → 58 for the parent ion).
- Validation : Assess linearity (1–1000 ng/mL), precision (<15% RSD), and recovery (>80%) .
Q. How can impurities in this compound be profiled to meet pharmacopeial standards?
- Procedure : Follow USP guidelines for impurity analysis using high-performance liquid chromatography (HPLC):
- Column : Symmetry C8 (4.6 × 250 mm, 5 µm).
- Detection : UV at 270 nm.
- Sample preparation : Dissolve in mobile phase (1 mg/mL) and filter (0.45 µm).
- Acceptance criteria : Total impurities ≤0.2% (w/w), with individual unspecified impurities ≤0.1% .
Q. What are the key considerations for synthesizing this compound as a reference standard?
- Synthesis : Use deuterated precursors (e.g., tramadol-d3) and enzymatic or chemical demethylation. Validate purity via NMR (e.g., absence of non-deuterated peaks at δ 2.8–3.2 ppm) and mass spectrometry (e.g., M+3 isotopic pattern) .
Advanced Research Questions
Q. How can metabolic pathways of tramadol be elucidated using this compound as a tracer?
- Experimental design :
Administer tramadol-d3 to in vitro hepatocyte models or in vivo animal studies.
Use LC-HRMS to track deuterated metabolites (e.g., phase I/II transformations).
Compare metabolic flux with non-deuterated controls to identify enzyme kinetics (e.g., CYP2D6 vs. CYP3A4 involvement) .
Q. What strategies mitigate cross-reactivity when detecting this compound in multiplex immunoassays?
- Approach :
- Antibody validation : Screen monoclonal antibodies for specificity using structurally related compounds (e.g., O-desmethyltramadol, N-desmethyltramadol).
- Surface plasmon resonance (SPR) : Measure binding affinity (KD) to confirm selectivity (<10% cross-reactivity) .
Q. How do storage conditions (e.g., temperature, pH) affect the stability of this compound in long-term studies?
- Stability protocol :
- Storage : -80°C in amber vials with desiccants to prevent hydrolysis.
- Assessment : Conduct accelerated degradation studies (40°C/75% RH for 6 months) and monitor via HPLC for degradation products (e.g., cyclohexanol derivatives) .
Q. What computational models predict the pharmacokinetic behavior of this compound in heterogeneous populations?
- Modeling :
- PBPK simulations : Use software like GastroPlus® with parameters (logP = 2.1, pKa = 9.2) to simulate absorption/distribution.
- Covariate analysis : Incorporate genetic polymorphisms (e.g., CYP2D6*4 allele) to predict inter-individual variability .
Data Contradictions and Resolution
Q. How should researchers address discrepancies in reported CAS numbers for this compound?
- Resolution : Cross-reference multiple sources (e.g., USP monographs, analytical journals) and validate via structural elucidation (NMR, HRMS). For example, CAS 333338-16-2 (hydrochloride salt) vs. 138853-73-3 (free base) .
Q. Why do USP method updates (e.g., impurity nomenclature) impact the quantification of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
